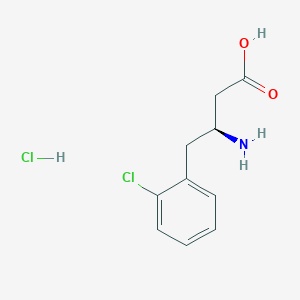

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride

Vue d'ensemble

Description

“(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a chlorophenyl group (a benzene ring with a chlorine atom), and a butanoic acid group (a four-carbon chain with a carboxylic acid group -COOH). The “(S)” indicates that it’s the “S” (from Latin sinister, left) enantiomer of the molecule, which refers to its specific 3D orientation .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex 3D structure due to the presence of the chiral center (the carbon atom attached to the amino group), which results in two possible enantiomers .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amino group might participate in acid-base reactions, the chlorophenyl group might undergo electrophilic aromatic substitution, and the carboxylic acid group might be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the structure of the compound. For example, the presence of polar functional groups (like the amino and carboxylic acid groups) might make it soluble in polar solvents .Applications De Recherche Scientifique

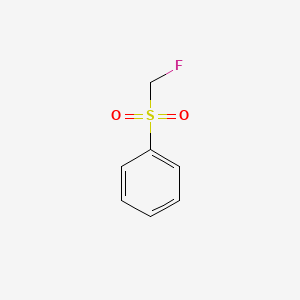

1. Catalytic Protodeboronation of Pinacol Boronic Esters

- Summary of Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .

- Methods of Application : The researchers reported a radical approach to catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

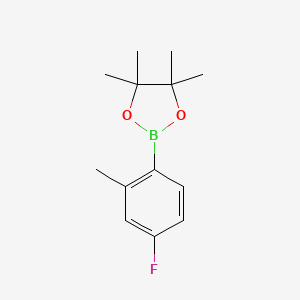

2. Synthesis of Borinic Acid Derivatives

- Summary of Application : This paper reviews the recent advances in the synthesis of diarylborinic acids and their four-coordinated analogs .

- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results or Outcomes : Borinic acids [R2B(OH)] and their chelate derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

3. Production of Enantiopure (S)-2-Hydroxybutyric Acid

- Summary of Application : This research focuses on the production of enantiopure (S)-2-hydroxybutyric acid using recombinant Escherichia coli .

- Methods of Application : The researchers used a cascade biocatalysis approach, which involves multiple enzymatic reactions occurring in sequence .

- Results or Outcomes : The study resulted in the production of enantiopure (S)-2-hydroxybutyric acid, a valuable compound in the pharmaceutical industry .

4. Discovery of a Novel Selective Peroxisome

- Summary of Application : This research focuses on the discovery of a novel selective peroxisome .

- Methods of Application : The researchers used a variety of chemical synthesis techniques to create the compound .

- Results or Outcomes : The study resulted in the discovery of a novel selective peroxisome, which could have potential applications in the field of medicinal chemistry .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3S)-3-amino-4-(2-chlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAZZXSNVUMPBP-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375831 | |

| Record name | (3S)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride | |

CAS RN |

331763-52-1, 270596-36-6 | |

| Record name | Benzenebutanoic acid, β-amino-2-chloro-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)